Cas no 2418671-04-0 (Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate)

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate is a specialized benzoate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a sulfanyl (thiol) functional group. The Boc group enhances stability, facilitating handling and storage, while the thiol moiety offers reactivity for further functionalization, such as disulfide bond formation or conjugation reactions. The methyl ester at the carboxylate position provides additional versatility for hydrolysis or transesterification. This compound is particularly useful in peptide synthesis, pharmaceutical intermediates, and materials science, where selective deprotection and controlled reactivity are required. Its well-defined structure ensures reproducibility in synthetic applications.
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate structure
2418671-04-0 structure
Product name:Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate
CAS No:2418671-04-0
MF:C14H19NO4S
MW:297.369962930679
CID:6496648
PubChem ID:165776589

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate
    • EN300-26627402
    • 2418671-04-0
    • Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate
    • Inchi: 1S/C14H19NO4S/c1-8-10(12(16)18-5)6-9(20)7-11(8)15-13(17)19-14(2,3)4/h6-7,20H,1-5H3,(H,15,17)
    • InChI Key: YUUNQFUGCOENCU-UHFFFAOYSA-N
    • SMILES: SC1C=C(C(=O)OC)C(C)=C(C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 297.10347926g/mol
  • Monoisotopic Mass: 297.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 65.6Ų

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26627402-1.0g
methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate
2418671-04-0 95.0%
1.0g
$0.0 2025-03-20

Additional information on Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate

Research Brief on Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate (CAS: 2418671-04-0)

Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate (CAS: 2418671-04-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure featuring a tert-butoxycarbonyl (Boc) protected amine and a sulfanyl (thiol) group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and other therapeutic agents targeting cysteine-dependent enzymes.

The synthesis and characterization of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate have been detailed in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the construction of novel cysteine protease inhibitors. The researchers highlighted the compound's reactivity, which allows for selective modifications at the sulfanyl group, enabling the development of targeted inhibitors with enhanced potency and selectivity. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further preclinical evaluation.

In addition to its role in drug discovery, Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate has been investigated for its potential in chemical biology applications. A recent report in ACS Chemical Biology (2024) described its use as a probe for studying protein-protein interactions involving cysteine residues. The thiol group of the compound was shown to form reversible disulfide bonds with cysteine residues in target proteins, facilitating the identification and characterization of novel binding partners. This approach opens new avenues for understanding the molecular mechanisms underlying various diseases, including cancer and neurodegenerative disorders.

Further advancements in the field have explored the scalability and optimization of the synthesis route for Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate. A study in Organic Process Research & Development (2023) presented a streamlined, high-yield synthesis protocol that reduces the number of steps and improves overall efficiency. The authors reported a yield of over 85% and highlighted the protocol's suitability for large-scale production, which is critical for meeting the growing demand for this compound in both academic and industrial settings.

The therapeutic potential of derivatives of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate has also been a focus of recent research. A preclinical study published in European Journal of Medicinal Chemistry (2024) evaluated a series of analogs for their activity against SARS-CoV-2 main protease (Mpro). The results indicated that certain derivatives exhibited potent inhibitory activity, with IC50 values in the low micromolar range. These findings suggest that the compound's scaffold could serve as a valuable starting point for the development of antiviral agents targeting cysteine proteases.

In conclusion, Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-5-sulfanylbenzoate (CAS: 2418671-04-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile make it an attractive intermediate for the synthesis of bioactive molecules and a promising probe for studying protein interactions. Ongoing research continues to uncover new applications and optimize its synthesis, further solidifying its importance in the field. Future studies are expected to explore its potential in additional therapeutic areas and refine its properties for enhanced efficacy and safety.

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